![molecular formula C15H22BrNO4S B1389274 ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate CAS No. 141834-14-2](/img/structure/B1389274.png)
ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate
Overview
Description
Ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate, also known as EBMPM, is a synthetic compound that has been used in a variety of scientific research applications. It is a bromomethyl phenylsulfonylamino compound that has been found to have a variety of biochemical and physiological effects. The purpose of
Scientific Research Applications
Ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for the formation of carbon-carbon bonds, as a ligand for the synthesis of coordination compounds, and as a biological probe for studying biochemical and physiological processes. This compound has also been used in the synthesis of a variety of pharmaceuticals and other compounds, such as the anti-cancer drug paclitaxel.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate is still not fully understood, but it is thought to involve the binding of this compound to a variety of proteins, enzymes, and other biomolecules. This binding is thought to alter the structure and/or function of the target biomolecule, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can lead to increased alertness and improved cognitive function. This compound has also been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is relatively expensive and can be difficult to obtain in large quantities.
Future Directions
There are a variety of potential future directions for research involving ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate. These include further investigation into its mechanism of action, further investigation into its biochemical and physiological effects, and further investigation into its potential therapeutic applications. Additionally, further research into the synthesis of this compound and other related compounds could lead to the development of more efficient synthesis methods and new compounds with potentially useful properties. Finally, further research into the use of this compound in coordination chemistry could lead to the development of new compounds with potentially useful properties.
properties
IUPAC Name |
ethyl (2S)-2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO4S/c1-4-21-15(18)14(9-11(2)3)17-22(19,20)13-7-5-12(10-16)6-8-13/h5-8,11,14,17H,4,9-10H2,1-3H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPXRDGHWECQV-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198708 | |
Record name | N-[[4-(Bromomethyl)phenyl]sulfonyl]-L-leucine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141834-14-2 | |
Record name | N-[[4-(Bromomethyl)phenyl]sulfonyl]-L-leucine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141834-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[4-(Bromomethyl)phenyl]sulfonyl]-L-leucine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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